molecular formula C9H16O3 B14479085 (E,E)-Di-1-propenyl methyl orthoacetate CAS No. 66178-23-2

(E,E)-Di-1-propenyl methyl orthoacetate

Cat. No.: B14479085
CAS No.: 66178-23-2
M. Wt: 172.22 g/mol
InChI Key: OKCRPXLGUMMWRB-KQQUZDAGSA-N
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Description

(E,E)-Di-1-propenyl methyl orthoacetate is an organic compound characterized by its unique structure, which includes two propenyl groups and a methyl orthoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-Di-1-propenyl methyl orthoacetate typically involves the reaction of propenyl alcohol with methyl orthoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E,E)-Di-1-propenyl methyl orthoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The propenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E,E)-Di-1-propenyl methyl orthoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E,E)-Di-1-propenyl methyl orthoacetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl acetal
  • Dimethyl acetal
  • Vinyl acetate

Uniqueness

(E,E)-Di-1-propenyl methyl orthoacetate is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions.

Properties

CAS No.

66178-23-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(E)-1-[1-methoxy-1-[(E)-prop-1-enoxy]ethoxy]prop-1-ene

InChI

InChI=1S/C9H16O3/c1-5-7-11-9(3,10-4)12-8-6-2/h5-8H,1-4H3/b7-5+,8-6+

InChI Key

OKCRPXLGUMMWRB-KQQUZDAGSA-N

Isomeric SMILES

C/C=C/OC(O/C=C/C)(OC)C

Canonical SMILES

CC=COC(C)(OC)OC=CC

Origin of Product

United States

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